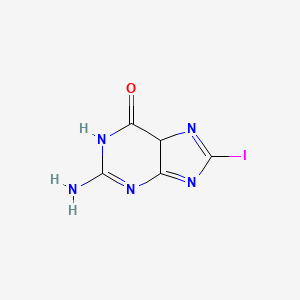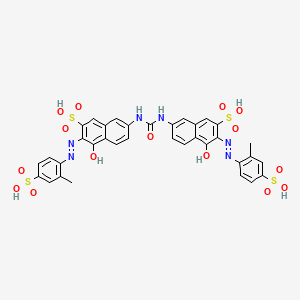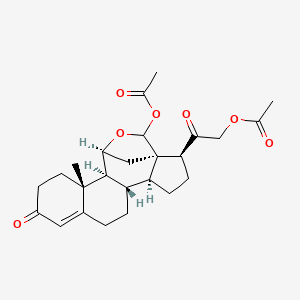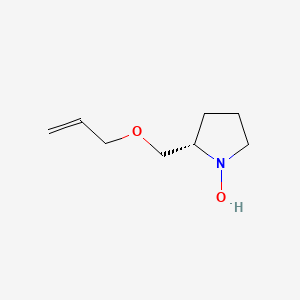
(2S)-1-hydroxy-2-(prop-2-enoxymethyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-hydroxy-2-(prop-2-enoxymethyl)pyrrolidine is a chiral pyrrolidine derivative Pyrrolidines are a class of organic compounds characterized by a five-membered nitrogen-containing ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-hydroxy-2-(prop-2-enoxymethyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-proline or its derivatives.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions, often involving nucleophilic substitution or cycloaddition reactions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via oxidation reactions, using reagents such as osmium tetroxide or potassium permanganate.
Addition of the Prop-2-enoxymethyl Group: The prop-2-enoxymethyl group can be added through alkylation reactions, using reagents like allyl bromide or allyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, such as continuous flow reactors or batch reactors, to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
化学反応の分析
Types of Reactions
(2S)-1-hydroxy-2-(prop-2-enoxymethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, using reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form different derivatives, using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The prop-2-enoxymethyl group can undergo nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: PCC, DMP, osmium tetroxide, potassium permanganate.
Reduction: LiAlH4, NaBH4.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as antiviral, antibacterial, or anticancer properties.
Industry: Utilized in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of (2S)-1-hydroxy-2-(prop-2-enoxymethyl)pyrrolidine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The hydroxyl and prop-2-enoxymethyl groups may play crucial roles in binding interactions and reactivity.
類似化合物との比較
Similar Compounds
(2S)-1-hydroxy-2-(methoxymethyl)pyrrolidine: Similar structure but with a methoxymethyl group instead of prop-2-enoxymethyl.
(2S)-1-hydroxy-2-(ethoxymethyl)pyrrolidine: Similar structure but with an ethoxymethyl group instead of prop-2-enoxymethyl.
(2S)-1-hydroxy-2-(butoxymethyl)pyrrolidine: Similar structure but with a butoxymethyl group instead of prop-2-enoxymethyl.
Uniqueness
(2S)-1-hydroxy-2-(prop-2-enoxymethyl)pyrrolidine is unique due to the presence of the prop-2-enoxymethyl group, which may impart distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing novel compounds with specific properties and applications.
特性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
(2S)-1-hydroxy-2-(prop-2-enoxymethyl)pyrrolidine |
InChI |
InChI=1S/C8H15NO2/c1-2-6-11-7-8-4-3-5-9(8)10/h2,8,10H,1,3-7H2/t8-/m0/s1 |
InChIキー |
VHFBHHCCEFNZKW-QMMMGPOBSA-N |
異性体SMILES |
C=CCOC[C@@H]1CCCN1O |
正規SMILES |
C=CCOCC1CCCN1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



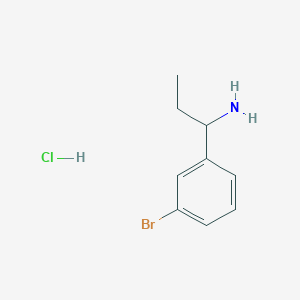
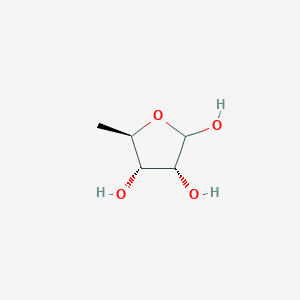
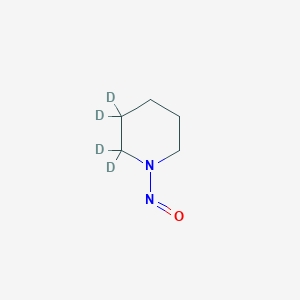
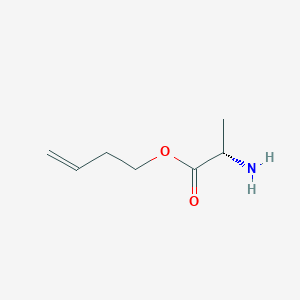
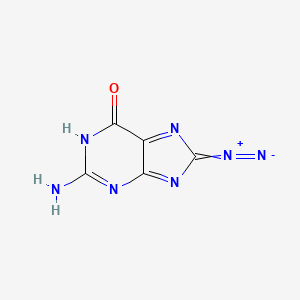
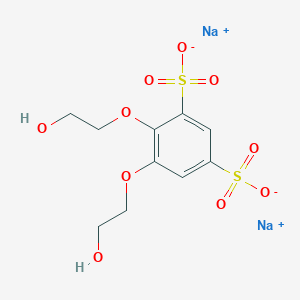
![1-Bromo-3-ethyladamantane; 1-Bromo-3-ethyltricyclo[3.3.1.13,7]decane](/img/structure/B13819480.png)
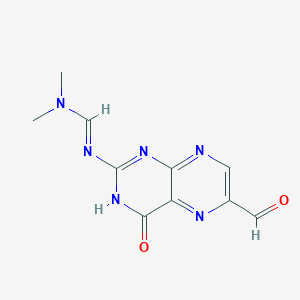
![6H-6,9-Methanoazepino[1,2-a]benzimidazole](/img/structure/B13819491.png)

